molecular formula C8H11NO2S B13990227 2-Amino-4-ethyl-3-thiophenecarboxylic acid methyl ester

2-Amino-4-ethyl-3-thiophenecarboxylic acid methyl ester

Cat. No.: B13990227
M. Wt: 185.25 g/mol
InChI Key: ZIJKPIBKOYUOKX-UHFFFAOYSA-N
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Description

2-Amino-4-ethyl-3-thiophenecarboxylic acid methyl ester is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an amino group, an ethyl group, and a methyl ester group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-ethyl-3-thiophenecarboxylic acid methyl ester typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Introduction of Substituents: The ethyl group can be introduced through alkylation reactions, while the amino group can be introduced through amination reactions.

    Esterification: The carboxylic acid group can be converted to a methyl ester using methanol and a suitable catalyst, such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Common industrial methods include:

    Batch Synthesis: This involves the stepwise addition of reagents in a controlled environment, followed by purification steps such as crystallization or distillation.

    Continuous Flow Synthesis: This method allows for the continuous addition of reagents and removal of products, which can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-ethyl-3-thiophenecarboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-Amino-4-ethyl-3-thiophenecarboxylic acid methyl ester has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory, antimicrobial, and anticancer properties.

    Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-ethyl-3-thiophenecarboxylic acid methyl ester depends on its specific application:

    Medicinal Chemistry: The compound may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects.

    Material Science: In organic semiconductors, the compound can facilitate charge transport due to its conjugated system, which allows for the delocalization of electrons.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methyl-3-thiophenecarboxylic acid methyl ester: Similar structure but with a methyl group instead of an ethyl group.

    2-Amino-4-ethyl-3-thiophenecarboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group.

    2-Amino-3-thiophenecarboxylic acid methyl ester: Lacks the ethyl group.

Uniqueness

2-Amino-4-ethyl-3-thiophenecarboxylic acid methyl ester is unique due to the combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of both an amino group and an ester group allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

methyl 2-amino-4-ethylthiophene-3-carboxylate

InChI

InChI=1S/C8H11NO2S/c1-3-5-4-12-7(9)6(5)8(10)11-2/h4H,3,9H2,1-2H3

InChI Key

ZIJKPIBKOYUOKX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC(=C1C(=O)OC)N

Origin of Product

United States

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